molecular formula C17H18O4 B578686 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone CAS No. 1234015-61-2

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Cat. No.: B578686
CAS No.: 1234015-61-2
M. Wt: 286.327
InChI Key: RSNLDCUXHLFIRF-UHFFFAOYSA-N
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Description

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a chemical compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol. It is also known by its IUPAC name, 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone. This compound is a useful research chemical, often utilized as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone typically involves the reaction of 2-methoxyacetophenone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’-Methoxyacetophenone: Lacks the benzyloxy group, making it less complex.

    4-Methoxybenzyl Chloride: Used as a reagent in the synthesis of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone.

    Acetophenone: The parent compound, simpler in structure without the methoxy and benzyloxy groups.

Uniqueness

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is unique due to its dual methoxy and benzyloxy functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNLDCUXHLFIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flask is charged with 1-(2-hydroxy-6-methoxyphenyl)ethanone (30 g, 180.5 mmol), potassium carbonate, (49.9 g, 361 mmol), sodium iodide (2.68 g, 18.1 mmol), and 4-methoxybenzylchloride (27.0 mL, 198.6 mmol) in THF and the mixture is heated to reflux overnight. The mixture is cooled to room temperature, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine and dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by silica gel chromatography with an eluent of ethyl acetate/hexanes to give 32.51 g (57%) of the desired product as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

1-(2-Hydroxy-6-methoxyphenyl)ethanone (1300 g, 7.82 mol) and dimethylformamide (10.4 L) are added to a 22 L flask and stirred to obtain a solution. Potassium carbonate (2700 g, 19.54 mol) is added in portions, then stirred for at least 30 min. Using an addition funnel, 4-methoxybenzyl chloride (14700 g, 9.39 mol) is added dropwise over 2.5 h to the mixture while maintaining the temperature <30° C. The reaction mixture is warmed to 35° C. and that temperature is held for 12 h. The reaction conversion is monitored by HPLC and deemed complete after 13 h at 35° C. The slurry is filtered and the resulting solids washed with dimethylformamide (1 L). Extractive work-up of the filtrate with ethyl acetate and water, followed by concentration, provided a waxy yellow solid. To the waxy yellow solid is added methyl t-butyl ether (2.6 L). The resulting slurry is agitated. The now free flowing slurry is filtered and washed with methyl t-butyl ether (1 L). The white solid is vacuum dried yielding 1539 grams (69%) of the title compound. mp 105-107° C.
Quantity
1300 g
Type
reactant
Reaction Step One
Quantity
10.4 L
Type
reactant
Reaction Step One
Quantity
2700 g
Type
reactant
Reaction Step Two
Quantity
14700 g
Type
reactant
Reaction Step Three
Quantity
2.6 L
Type
solvent
Reaction Step Four
Yield
69%

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